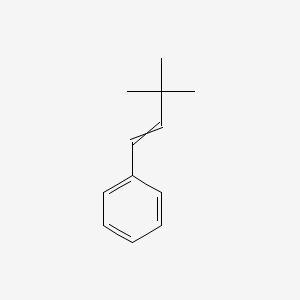
tert-Butylstyrene
Cat. No. B8327755
Key on ui cas rn:
25338-51-6
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03932549
Procedure details


A catalyst solution was prepared by dissolving 0.05 g of palladium acetate, 0.02 g of cupric acetate and 0.02 g of thallium acetate in 1 ml. of pyridine and adding thereto 10 ml. of acetic acid. Said catalyst solution and 20 ml. of tert-butylbenzene were enclosed in a microbomb having a volume of 100 ml. and ethylene and oxygen were introduced into the bombe in terms of pressure of 10 kg/cm2 and 30 kg/cm2, respectively, from the upper valve. The reaction was carried out at 120°C for 16 hours laying said bomb in an oil bath equipped with a shaking means. tert-Butylstyrene was yielded in a proportion of 1500 %, based on the mole of palladium in the catalyst used.




[Compound]
Name
cupric acetate
Quantity
0.02 g
Type
reactant
Reaction Step Four




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-])(=O)[CH3:2].[Tl+].[C:6]([C:10]1[CH:15]=CC=CC=1)([CH3:9])([CH3:8])[CH3:7].[CH2:16]=[CH2:17].O=O.[C:20](O)(=O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.N1C=CC=CC=1>[C:6]([CH:10]=[CH:15][C:1]1[CH:2]=[CH:21][CH:20]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
[Compound]
|
Name
|
cupric acetate
|
|
Quantity
|
0.02 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Tl+]
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A catalyst solution was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a shaking means
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
